5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE
Overview
Description
5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes two methoxybenzamide groups and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to produce 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride. The final step involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3-(5-chloro-2-methoxybenzamido)aniline under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 5-chloro-2-methoxybenzoic acid, while reduction of nitro groups can produce 5-chloro-2-methoxyaniline .
Scientific Research Applications
5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the development of new materials.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-Chloro-2-methoxy-N-phenylbenzamide
- N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Uniqueness
5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is unique due to its dual methoxybenzamide structure and the presence of two chlorine atoms. This structural configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-19-8-6-13(23)10-17(19)21(27)25-15-4-3-5-16(12-15)26-22(28)18-11-14(24)7-9-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMJQLWNYNYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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